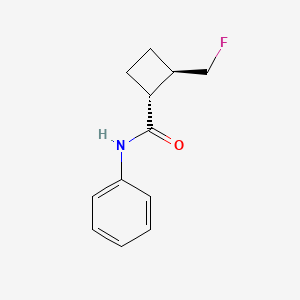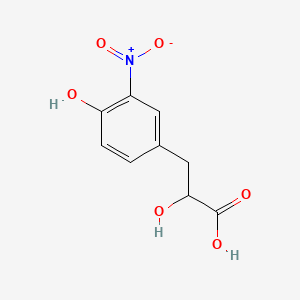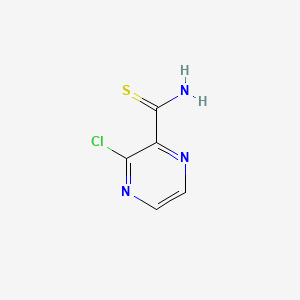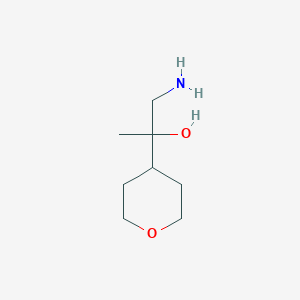![molecular formula C6H5BrN4S B13554955 7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B13554955.png)
7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine: is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core substituted with a bromine atom at the 7th position and a hydrazinyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Hydrazinylation: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine or its derivatives under suitable conditions.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form azo or azoxy derivatives, and reduction to form amines.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted thieno[3,2-d]pyrimidines.
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Anticancer Agents: Investigated for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to interact with biological targets.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-4-chlorothieno[3,2-d]pyrimidine
- 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
Comparison:
- 7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
- 7-Bromo-4-chlorothieno[3,2-d]pyrimidine and 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine have different substituents that affect their reactivity and potential applications.
- Pyrazolo[3,4-d]pyrimidine derivatives are structurally similar but differ in the core heterocyclic system, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C6H5BrN4S |
|---|---|
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
(7-bromothieno[3,2-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C6H5BrN4S/c7-3-1-12-5-4(3)9-2-10-6(5)11-8/h1-2H,8H2,(H,9,10,11) |
InChI-Schlüssel |
XLQSXBIRXJWAHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(S1)C(=NC=N2)NN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13554923.png)
![Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13554931.png)

![2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)
